

Technical Guide: Isotopic Labeling and Purity of Hydroflumethiazide-¹³CD₂

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Compound of Interest

Compound Name: *Hydroflumethiazide-13CD2*

Cat. No.: *B564945*

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This technical guide provides an in-depth overview of the isotopic labeling of Hydroflumethiazide with Carbon-13 and Deuterium (Hydroflumethiazide-¹³CD₂) and the analytical methodologies for assessing its purity. Given the limited publicly available data specifically for Hydroflumethiazide-¹³CD₂, this guide synthesizes information from closely related isotopically labeled analogs and established principles of isotopic labeling and analysis.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing specific atoms in a molecule with their heavier, stable isotopes (like ¹³C for ¹²C, and D for H), the labeled compound becomes distinguishable by mass-sensitive analytical methods without altering its chemical properties. Hydroflumethiazide-¹³CD₂, as a stable isotope-labeled internal standard, is crucial for accurate quantification of Hydroflumethiazide in complex biological matrices during pharmacokinetic and metabolic studies.

Synthesis of Hydroflumethiazide-¹³CD₂

While a specific, detailed synthesis protocol for Hydroflumethiazide-¹³CD₂ is not readily available in the public domain, a plausible synthetic route can be inferred from the general synthesis of thiazide diuretics and related labeled compounds. The synthesis would strategically incorporate the isotopic labels from commercially available starting materials.

A likely multi-step synthesis would involve:

- Preparation of an Isotopically Labeled Precursor: A key intermediate would be synthesized incorporating the ^{13}C and deuterium atoms. This could involve the use of a ^{13}C -labeled carbonyl source and a deuterated reducing agent.
- Cyclization: The labeled intermediate would then be reacted with 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide to form the heterocyclic ring of Hydroflumethiazide, now containing the ^{13}C and deuterium labels at the desired positions.
- Purification: The final product would undergo rigorous purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical purity.

Characterization and Purity Assessment

The comprehensive characterization of Hydroflumethiazide- $^{13}\text{CD}_2$ is essential to validate its identity, chemical purity, and isotopic enrichment. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Data Presentation

The following tables summarize the key specifications for Hydroflumethiazide- $^{13}\text{CD}_2$ and provide an example of purity data from a related compound, Hydrochlorothiazide- $^{13}\text{C},\text{d}_2$.

Table 1: Specifications of Hydroflumethiazide- $^{13}\text{C}-\text{d}_2$

Property	Value
Formal Name	6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][2] [3]thiadiazine-7-sulfonamide-3- ¹³ C-3,3-d ₂ 1,1-dioxide
CAS Number	1189877-11-9[1]
Molecular Formula	C ₇ [¹³ C]H ₆ D ₂ F ₃ N ₃ O ₄ S ₂ [1]
Molecular Weight	334.3
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₂)

Source: Cayman Chemical. Note the slight difference in nomenclature, implying one ¹³C and two D atoms.

Table 2: Example Certificate of Analysis Data for Hydrochlorothiazide-¹³C,d₂

Analysis	Specification
Appearance	White to off-white (Solid)
Purity (HPLC)	98.64%
Isotopic Enrichment	99.6%

Source: MedchemExpress.com. This data is for a related compound and serves as a representative example.

Experimental Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Objective: To determine the chemical purity of the labeled compound and separate it from any unlabeled starting materials or synthesis byproducts.
- Methodology:
 - Column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 µm) is commonly used.

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Hydroflumethiazide has maximum absorbance.
- Quantification: The peak area of Hydroflumethiazide- $^{13}\text{CD}_2$ is compared to the total area of all peaks to calculate the percentage purity.

3.2.2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

- Objective: To confirm the molecular weight of the labeled compound and determine the degree of isotopic enrichment.
- Methodology:
 - Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
 - Analysis: High-resolution mass spectrometry (HRMS) is used to resolve the isotopic cluster of the molecular ion. The mass difference between the labeled and unlabeled compound is a clear indicator of successful labeling.
 - Isotopic Enrichment Calculation: The relative intensities of the ion peaks corresponding to the fully labeled, partially labeled, and unlabeled species are used to calculate the percentage of isotopic enrichment. For Hydrochlorothiazide- $^{13}\text{C,d}_2$, the deprotonated molecular ions $[\text{M}-\text{H}]^-$ are observed at m/z 296.0 for the unlabeled and m/z 299.0 for the labeled compound.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

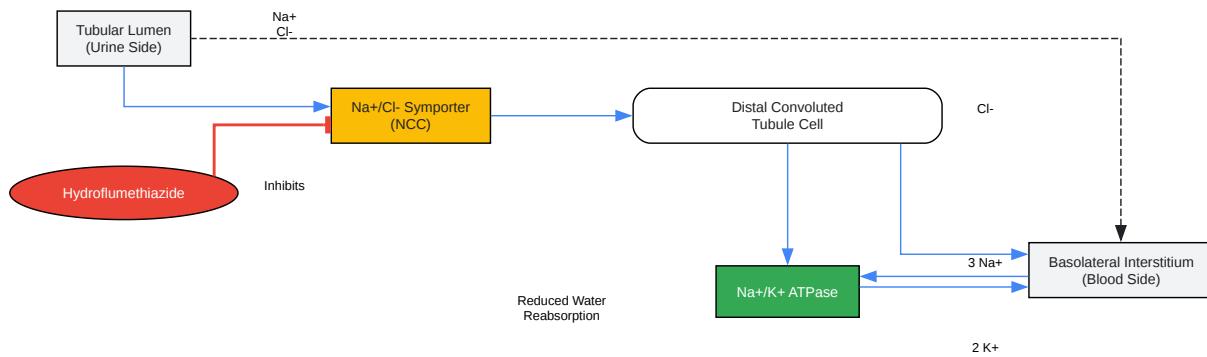
- Objective: To confirm the exact location of the isotopic labels within the molecular structure.
- Methodology:
 - ^1H NMR: The absence of signals at the positions where deuterium has been incorporated confirms the location of the deuterium labels.

- ^{13}C NMR: An enhanced signal will be observed for the ^{13}C -labeled carbon atom, confirming its position. Coupling between the ^{13}C and any attached deuterium atoms can also be observed.

Visualizations

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron in the kidney.

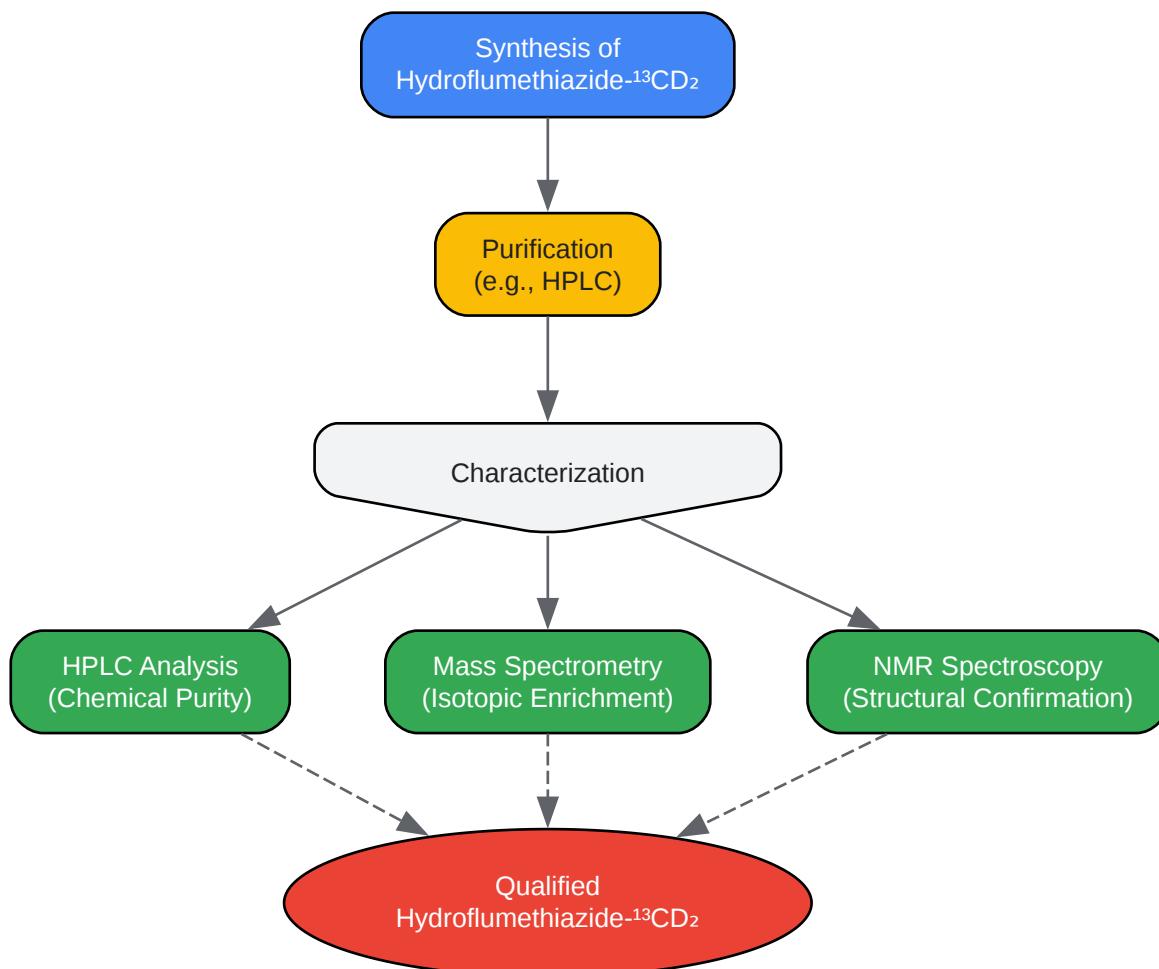


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Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity verification of Hydroflumethiazide- $^{13}\text{CD}_2$.



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Caption: Workflow for the synthesis and purity assessment of Hydroflumethiazide- $^{13}\text{CD}_2$.

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